molecular formula C7H7N5O2 B12951435 N-((1H-Imidazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide

N-((1H-Imidazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide

Cat. No.: B12951435
M. Wt: 193.16 g/mol
InChI Key: OEZDLHSVXYQJJS-IZZDOVSWSA-N
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Description

(1-methyl-1H-imidazol-2-yl)methanol , is a fascinating compound with diverse applications. Its chemical formula is C₅H₈N₂O . Let’s explore its synthesis, properties, and uses.

Preparation Methods

Synthetic Routes:: Several methods exist for synthesizing this compound. One approach involves the reaction of 1-methylimidazole with chloroacetonitrile , followed by hydrolysis to yield the desired product . Another method employs imidazole-1-carbaldehyde as a starting material, which reacts with methanol and hydrogen cyanide to form the compound .

Industrial Production:: While laboratory-scale syntheses are common, industrial production typically involves more efficient and scalable processes. These may include continuous flow reactions or optimized batch procedures.

Chemical Reactions Analysis

Reactivity:: N-((1H-Imidazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide participates in various chemical reactions:

    Oxidation: It can undergo oxidation reactions, leading to the formation of N-oxides.

    Reduction: Reduction of the nitrile group yields the corresponding amine.

    Substitution: Substituents can be introduced at the imidazole ring.

    Hydrolysis: The ester functionality can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents::

    Hydrogen peroxide (H₂O₂): for oxidation.

    Hydrogen gas (H₂): for reduction.

    Alkyl halides: for substitution.

    Acid or base: for hydrolysis.

Major Products:: The specific products depend on reaction conditions and substituents. For instance, oxidation yields N-oxides, while reduction produces amines.

Scientific Research Applications

This compound finds applications across various fields:

    Medicine: It exhibits potential anticancer activity .

    Chemistry: As a versatile building block, it contributes to the synthesis of more complex molecules.

    Industry: It serves as an intermediate in pharmaceutical and agrochemical production.

Mechanism of Action

The precise mechanism remains an active area of research. It likely involves interactions with cellular targets, affecting pathways relevant to its biological activity.

Comparison with Similar Compounds

While N-((1H-Imidazol-1-yl)methoxy)-2-amino-2-oxoacetimidoyl cyanide is unique in its structure, related compounds include other imidazole derivatives like imidazole-1-carbaldehyde and 1-methylimidazole .

Properties

Molecular Formula

C7H7N5O2

Molecular Weight

193.16 g/mol

IUPAC Name

(1E)-2-amino-N-(imidazol-1-ylmethoxy)-2-oxoethanimidoyl cyanide

InChI

InChI=1S/C7H7N5O2/c8-3-6(7(9)13)11-14-5-12-2-1-10-4-12/h1-2,4H,5H2,(H2,9,13)/b11-6+

InChI Key

OEZDLHSVXYQJJS-IZZDOVSWSA-N

Isomeric SMILES

C1=CN(C=N1)CO/N=C(\C#N)/C(=O)N

Canonical SMILES

C1=CN(C=N1)CON=C(C#N)C(=O)N

Origin of Product

United States

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